pppApA

cGAS-STING pathway innate immunity second messenger biosynthesis

pppApA (5′-triphosphoadenylyl-(3′→5′)-adenosine) is a linear dinucleotide formed by the conjugation of two ATP molecules via a 3′→5′ phosphodiester linkage. It is recognized primarily as an obligate biosynthetic intermediate in the two-step enzymatic production of the bacterial second messenger cyclic di-AMP (c-di-AMP), where it is generated by diadenylate cyclases (e.g., DisA) prior to cyclization.

Molecular Formula C20H28N10O19P4
Molecular Weight 836.4 g/mol
Cat. No. B12364062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepppApA
Molecular FormulaC20H28N10O19P4
Molecular Weight836.4 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(45-19)1-43-51(37,38)47-14-8(2-44-52(39,40)49-53(41,42)48-50(34,35)36)46-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
InChIKeyQHDLNUXBTZGUIH-XPWFQUROSA-N
Commercial & Availability
Standard Pack Sizes0.8 mg / 50 mg / 100 mg / 250 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pppApA (17730-98-2) – A Linear Dinucleotide Intermediate in c-di-AMP and Cyclic Oligoadenylate Biosynthesis


pppApA (5′-triphosphoadenylyl-(3′→5′)-adenosine) is a linear dinucleotide formed by the conjugation of two ATP molecules via a 3′→5′ phosphodiester linkage [1]. It is recognized primarily as an obligate biosynthetic intermediate in the two-step enzymatic production of the bacterial second messenger cyclic di-AMP (c-di-AMP), where it is generated by diadenylate cyclases (e.g., DisA) prior to cyclization [2]. In mammalian systems, cGAS produces pppApA as a linear abortive byproduct under specific dsDNA-length conditions, distinct from its canonical product 2′3′-cGAMP [3]. Additionally, pppApA serves as a defined intermediate in type III CRISPR-Cas systems for cyclic oligoadenylate (cAn) synthesis, with its binding mode structurally resolved in the Csm1-Csm4 cassette (PDB: 6O75) [4].

Why pppApA Cannot Be Substituted with Cyclic Dinucleotides (e.g., 2′3′-cGAMP, c-di-AMP) in Mechanistic Studies


Substitution of pppApA with mature cyclic dinucleotides such as 2′3′-cGAMP, c-di-AMP, or other linear intermediates (e.g., pppGpA) introduces critical experimental confounds. Unlike cyclic analogs which function as terminal STING agonists (2′3′-cGAMP binds human STING with EC50 ≈ 50 nM [1]), pppApA is a linear, acyclic intermediate that neither binds STING with comparable affinity nor activates downstream type I interferon responses. In cGAS enzymatic assays, pppApA production is kinetically and conditionally distinct from both cGAMP and the alternate linear intermediate pppGpA—its relative abundance varies dramatically with dsDNA length and divalent cation availability [2]. Furthermore, in bacterial systems, pppApA is the specific, ATP-derived precursor to c-di-AMP; substituting with c-di-AMP or the alternative intermediate ppApA alters the kinetic trajectory of diadenylate cyclase assays and misrepresents the enzyme's substrate utilization [3]. Using generic cyclic dinucleotides in place of pppApA therefore yields fundamentally different binding, signaling, and enzymatic turnover data.

Quantitative Differentiation Evidence for pppApA Relative to Closest Analogs


cGAS Product Selectivity: pppApA vs. pppGpA vs. cGAMP Under Varying dsDNA Lengths

In cGAS-catalyzed reactions, pppApA is produced as a linear abortive byproduct, and its relative yield is sharply dependent on dsDNA length—a property not shared equally by the alternate intermediate pppGpA or the cyclic product cGAMP. With 19-bp dsDNA, pppApA is the predominant product, accumulating at ~2.5-fold the level of cGAMP after 120 minutes, while pppGpA remains a minor species [1]. In contrast, with 339-bp dsDNA, cGAMP becomes the dominant product, pppGpA accumulates to an intermediate level (~30% of cGAMP), and pppApA formation is reduced to trace amounts (<5% of cGAMP) [1]. This 19-bp vs. 339-bp differential of >50-fold in pppApA relative abundance provides a quantitative fingerprint that distinguishes pppApA from its linear counterpart pppGpA (which shows a <5-fold change) and from cGAMP.

cGAS-STING pathway innate immunity second messenger biosynthesis enzymology

cGAS Product Profile with Mn²⁺ vs. Mg²⁺: Differential Suppression of pppApA

The presence of Mn²⁺ versus Mg²⁺ differentially alters the product profile of cGAS, with pppApA showing the greatest sensitivity. In reactions containing 5 mM MgCl₂ alone, pppApA accumulates to levels comparable to cGAMP. However, addition of 50 μM MnCl₂ suppresses pppApA formation by >90% relative to the Mg²⁺-only condition, while cGAMP and pppGpA levels are reduced to a lesser extent (cGAMP ~50% reduction; pppGpA ~70% reduction) [1]. This divalent cation-dependent selectivity establishes pppApA as a uniquely Mn²⁺-sensitive product, distinguishing it from both cGAMP and pppGpA in assays where Mn²⁺ concentration may be variable or intentionally modulated.

cGAS enzymology divalent cation dependence nucleotidyltransferase product fidelity

Linear vs. Cyclic Dinucleotide: Structural and Functional Dichotomy

pppApA is a linear dinucleotide with a 3′→5′ phosphodiester linkage, whereas its functionally mature counterparts—c-di-AMP and 2′3′-cGAMP—are cyclic molecules containing two phosphodiester bonds. This structural difference directly dictates biological function: 2′3′-cGAMP binds human STING with high affinity (EC50 = 50 nM, KD ~ nM range) and triggers potent type I interferon responses [1]; pppApA does not bind STING with comparable affinity and elicits no measurable STING-dependent signaling. In bacterial systems, pppApA is the substrate for diadenylate cyclase-mediated cyclization to form c-di-AMP; c-di-AMP itself cannot serve as a substrate for this forward reaction and instead signals through distinct receptor proteins [2]. The linear versus cyclic topology thus determines mutually exclusive experimental applications—signaling assays require cyclic agonists, whereas mechanistic enzymology requires the linear intermediate.

nucleotide chemistry second messenger signaling STING binding c-di-AMP biosynthesis

Crystal Structure of pppApA Bound to Csm1-Csm4 Cassette: Defined Acceptor/Donor Geometry in cAn Synthesis

The crystal structure of the Thermococcus onnurineus Csm1-Csm4 cassette in complex with pppApA (PDB: 6O75) reveals a precise binding mode in which two pppApA molecules occupy the composite Palm domain catalytic pocket—one positioned as the acceptor and the other as the donor for cyclic oligoadenylate (cAn) elongation [1]. This structural characterization provides atomic-level resolution of pppApA's role as a linear intermediate en route to cA4 formation. In contrast, AMPPNP (a non-hydrolyzable ATP analog) and cA4 (the cyclic product) occupy distinct binding poses and reflect different catalytic states [2]. No comparable high-resolution structure exists for c-di-AMP or 2′3′-cGAMP bound to this CRISPR-Cas complex, underscoring pppApA's unique utility as a structural probe for type III CRISPR effector mechanisms.

CRISPR-Cas type III-A surveillance complex cyclic oligoadenylate synthase structural biology

pppApA Procurement Application Scenarios: Where This Linear Intermediate Is Irreplaceable


cGAS Enzymology and Product Fidelity Assays

Investigators studying mammalian cGAS require pppApA as a reference standard to quantify the abortive linear byproduct pathway. In assays using 19-bp dsDNA or Mg²⁺-only buffers, pppApA accumulation must be distinguished from cGAMP and pppGpA. Without authentic pppApA standard for HPLC calibration, product identity cannot be confirmed and relative yield comparisons remain qualitative [1].

Bacterial c-di-AMP Biosynthesis Pathway Elucidation

pppApA is an obligate intermediate in the two-step synthesis of c-di-AMP catalyzed by diadenylate cyclases (e.g., DisA, CdaA). Researchers characterizing enzyme kinetics, identifying pathway inhibitors, or reconstituting c-di-AMP signaling in vitro must supply pppApA as a substrate or reference intermediate. Substituting c-di-AMP or ppApA alters the observed reaction trajectory and invalidates Michaelis-Menten parameter determination [2].

Type III CRISPR-Cas Cyclic Oligoadenylate Synthase Structural Studies

Structural biologists investigating type III-A CRISPR-Cas effector complexes (e.g., Csm, Cmr) require pppApA to trap the linear intermediate state of cAn synthesis. The solved crystal structure of pppApA bound to the Csm1-Csm4 cassette (PDB: 6O75) demonstrates that only the authentic linear intermediate can occupy the composite Palm domain acceptor/donor geometry; cyclic cA4 or ATP analogs cannot replicate this binding mode [3].

HPLC-MS Method Development for Nucleotide Second Messenger Intermediates

Analytical chemists developing LC-MS/MS methods for simultaneous detection of linear and cyclic dinucleotides in cellular extracts require high-purity pppApA as a calibration and internal standard. Its distinct retention time (relative to cGAMP, pppGpA, and c-di-AMP) and characteristic precursor ion (m/z 837.05 [M+H]⁺) enable unambiguous peak assignment [4]. Generic nucleotide standards do not provide the necessary specificity.

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